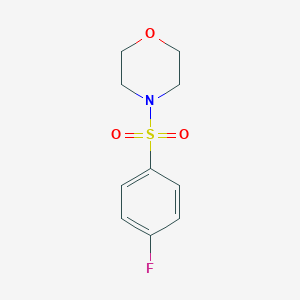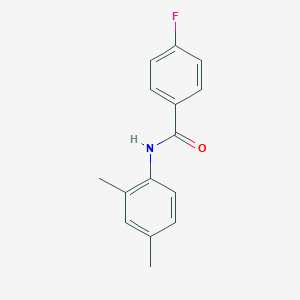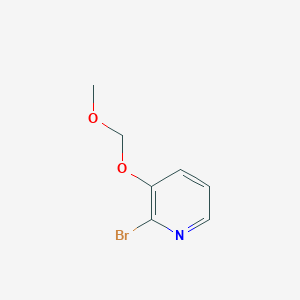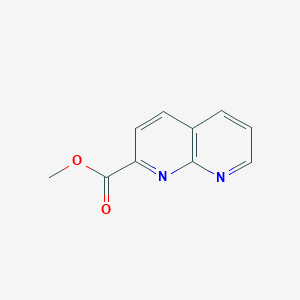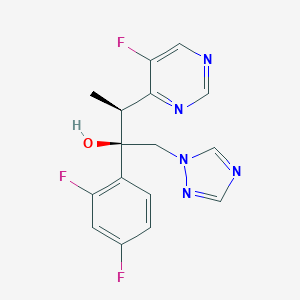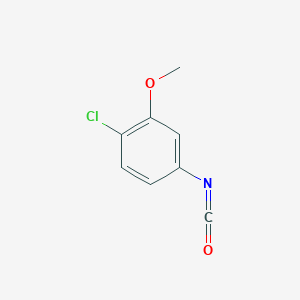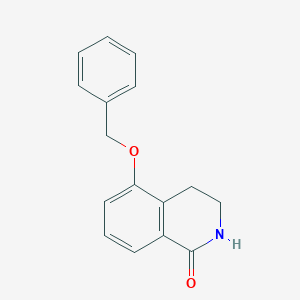
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one
Descripción general
Descripción
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one, also known as PDM-35, is a synthetic compound that belongs to the isoquinoline family. It has been widely studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology.
Mecanismo De Acción
The exact mechanism of action of 5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one is not fully understood. However, it is believed to act as a dopamine D2 receptor agonist, which may contribute to its neuroprotective and antidepressant effects. It has also been shown to inhibit the activity of monoamine oxidase A and B, which may contribute to its anxiolytic and anticancer effects.
Biochemical and physiological effects:
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective and antidepressant effects. It has also been shown to decrease the levels of stress hormones such as cortisol, which may contribute to its anxiolytic effects. In addition, it has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one in lab experiments is its high potency and selectivity for dopamine D2 receptors. This makes it a useful tool for studying the role of dopamine receptors in various physiological and pathological processes. However, one of the limitations of using 5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one is its relatively short half-life, which may limit its utility in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one. One area of interest is its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Another area of interest is its potential use as an antidepressant and anxiolytic agent. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or safety concerns. Finally, there is a need for further research on its anticancer properties, including its potential use in combination with other chemotherapeutic agents.
Aplicaciones Científicas De Investigación
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one has been extensively studied for its potential therapeutic applications in various fields of medicine. In neurology, it has shown promising results in the treatment of Parkinson's disease and other neurodegenerative disorders. In psychiatry, it has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, it has been investigated for its anticancer properties.
Propiedades
Número CAS |
129075-51-0 |
|---|---|
Nombre del producto |
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one |
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H15NO2/c18-16-14-7-4-8-15(13(14)9-10-17-16)19-11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,17,18) |
Clave InChI |
NFAUYWCTFTVKIG-UHFFFAOYSA-N |
SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 |
SMILES canónico |
C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 |
Sinónimos |
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



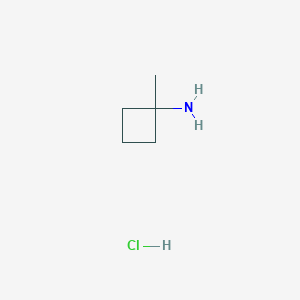
![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)
